molecular formula C6H7NO3S B12333871 3-methylsulfonyl-3H-pyridin-2-one

3-methylsulfonyl-3H-pyridin-2-one

Cat. No.: B12333871
M. Wt: 173.19 g/mol
InChI Key: YZRPKLKEBLBWSO-UHFFFAOYSA-N
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Description

3-methylsulfonyl-3H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with a methylsulfonyl group at the 3-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfonyl-3H-pyridin-2-one typically involves the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester, followed by hydrolysis and decarboxylation under acidic conditions. The final step involves the oxidation of the intermediate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methylsulfonyl-3H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 3-methylsulfonyl-3H-pyridin-2-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

3-methylsulfonyl-3H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylsulfonyl-3H-pyridin-2-one is not well-documented. it is likely to interact with various molecular targets through its functional groups. The methylsulfonyl group can participate in hydrogen bonding and other interactions, while the keto group can act as an electrophilic center. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-methylsulfonyl-3H-indol-2-one: Similar structure but with an indole ring instead of a pyridine ring.

    3-methylsulfonyl-3H-pyrazin-2-one: Similar structure but with a pyrazine ring instead of a pyridine ring.

    3-methylsulfonyl-3H-pyrimidin-2-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

3-methylsulfonyl-3H-pyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

3-methylsulfonyl-3H-pyridin-2-one

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)5-3-2-4-7-6(5)8/h2-5H,1H3

InChI Key

YZRPKLKEBLBWSO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1C=CC=NC1=O

Origin of Product

United States

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